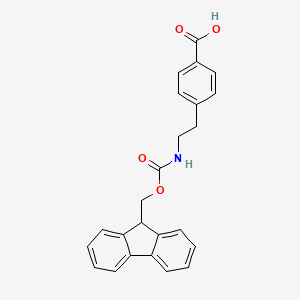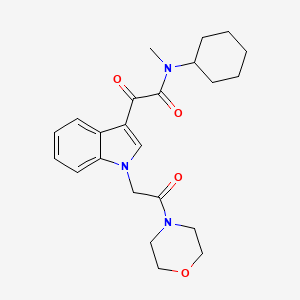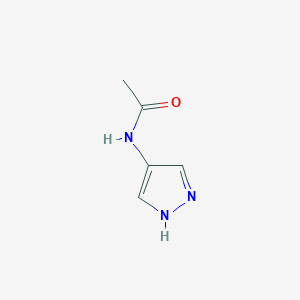![molecular formula C16H11FN2O2S B2825916 4-(3-fluoro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207023-57-1](/img/structure/B2825916.png)
4-(3-fluoro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-fluoro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” is a complex organic molecule. It contains a benzo[b][1,4]thiazine ring which is a seven-membered heterocyclic compound containing nitrogen and sulfur atoms . The molecule also has a fluorine atom and a methyl group attached to the phenyl ring, and a carbonitrile group attached to the thiazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[b][1,4]thiazine ring, the fluorine and methyl groups on the phenyl ring, and the carbonitrile group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The presence of reactive groups like the carbonitrile group could potentially make it a participant in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include properties like melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Green Synthesis Approaches
A study by Balwe, Shinde, and Jeong (2016) highlighted an efficient, solvent-free green synthesis of benzo[b][1,4]thiazine-4-carbonitrile using microwave irradiation, emphasizing the environmental benefits and the use of inexpensive catalysts for a wide range of functional group tolerance (Balwe, Shinde, & Jeong, 2016).
Biological Activity and Applications
- Zia-ur-Rehman and colleagues (2009) explored the synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, investigating their antibacterial and DPPH radical scavenging activities, indicating potential for therapeutic applications (Zia-ur-Rehman et al., 2009).
Novel Synthetic Pathways
- Fülöpová et al. (2015) reported an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides via an unprecedented ring contraction, showcasing a method to access pharmacologically relevant derivatives from readily available materials, highlighting the compound's versatility in scientific research (Fülöpová et al., 2015).
Enantioselective Synthesis
Shibata, Liu, and Takéuchi (2000) demonstrated the preparation of enantioselective fluorinating agents from derivatives similar to the focal compound, showing applications in synthesizing optically active compounds, a critical aspect in medicinal chemistry (Shibata, Liu, & Takéuchi, 2000).
Antimicrobial Applications
- Desai, Rajpara, and Joshi (2013) synthesized new derivatives bearing a fluorine atom, testing their antimicrobial effectiveness against various strains, revealing the significant role of fluorine in enhancing biological activity (Desai, Rajpara, & Joshi, 2013).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential use as a pharmaceutical compound, studying its reactivity to develop new synthetic methods, or exploring its physical properties for potential use in materials science .
特性
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c1-11-6-7-12(8-14(11)17)19-10-13(9-18)22(20,21)16-5-3-2-4-15(16)19/h2-8,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZTUYRJPZZLIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluoro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-(2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2825837.png)
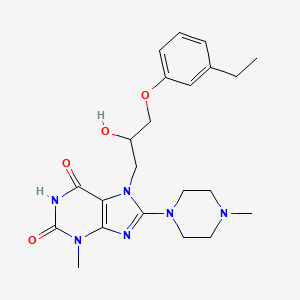
![N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2825840.png)
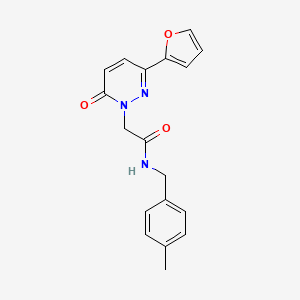
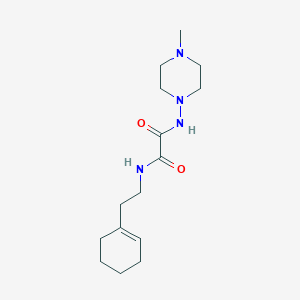
![N-Methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2825843.png)
